Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol
Overview
Description
“Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The empirical formula of “this compound” is C10H15BClNO2 . Its molecular weight is 227.50 .Chemical Reactions Analysis
Boronic acids can be involved in various reactions. For example, they can be used in Suzuki-Miyaura coupling reactions . The synthetic processes used to obtain these active compounds are also referred .Scientific Research Applications
Reactivity with Diols and No Proton Ambiguity
Boronic acids exhibit a unique reactivity pattern towards diols, where the relative reactivities of the neutral and anionic forms have been investigated. Contrary to long-standing beliefs, the neutral form (RB(OH)2) shows significantly higher reactivity than its anionic counterpart (RB(OH)3(-)) in certain conditions, challenging over three decades of accepted chemistry. This reactivity is essential for understanding boronic acid interactions in various chemical environments, including biological systems (Watanabe et al., 2013).
Optical Modulation and Saccharide Recognition
Phenyl boronic acids grafted onto carbon nanotubes demonstrate a structure-function relationship that affects their optical properties. The presence of electron-withdrawing or -donating substituents on the phenyl ring systematically influences the quantum yield of photoluminescence. This property is utilized for saccharide recognition, highlighting boronic acids' potential in developing sensitive biosensors (Mu et al., 2012).
Holographic Analysis for L-Lactate Detection
The use of boronic acid derivatives in hydrogels enables the creation of holographic sensors for L-lactate, showcasing the versatility of boronic acids in sensor technology. This application demonstrates the potential for non-invasive monitoring of metabolites in biological samples, providing a pathway for advanced diagnostic tools (Sartain et al., 2008).
Enantioselective Catalysis
Boronic acids play a crucial role in catalyzing highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. These reactions are pivotal for synthesizing densely functionalized cyclohexanes, illustrating boronic acids' significance in asymmetric synthesis and drug discovery (Hashimoto et al., 2015).
Structural Analysis through NMR Spectroscopy
NMR spectroscopy provides insight into the acidity and reactivity of phenyl boronic acid-diol condensations. This technique allows for a detailed understanding of boronic acids' pKa values and their interactions with diols, crucial for designing boronic acid-based sensors and therapeutic agents (Valenzuela et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
- The primary target of this compound is likely a protein or enzyme involved in a specific biological process. Unfortunately, I couldn’t find specific information on the exact target for this particular compound. However, boronic acids are known to interact with various proteins, including proteasomes and kinases .
- The compound may inhibit enzymatic activity by binding to the active site of a target protein. For example, proteasome inhibitors based on boronic acids have been developed for cancer therapy .
Target of Action
Mode of Action
properties
IUPAC Name |
propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.C3H8O.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;1-3(2)4;/h3-5,8,14-15H,1-2,6-7,9H2;3-4H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCOMWJHXBWLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O.CC(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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